2-[(2,6-dichlorobenzyl)sulfanyl]-5-methyl-1H-benzimidazole
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Overview
Description
2,6-Dichlorobenzyl (5-methyl-1H-1,3-benzimidazol-2-yl) sulfide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichlorobenzyl (5-methyl-1H-1,3-benzimidazol-2-yl) sulfide typically involves the condensation of 2,6-dichlorobenzyl chloride with 5-methyl-1H-1,3-benzimidazole-2-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorobenzyl (5-methyl-1H-1,3-benzimidazol-2-yl) sulfide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, DMF.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2,6-Dichlorobenzyl (5-methyl-1H-1,3-benzimidazol-2-yl) sulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dichlorobenzyl (5-methyl-1H-1,3-benzimidazol-2-yl) sulfide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A core structure with broad pharmacological activities.
2,6-Dichlorobenzyl chloride: A precursor used in the synthesis of various organic compounds.
5-Methyl-1H-1,3-benzimidazole-2-thiol: A sulfur-containing benzimidazole derivative.
Uniqueness
2,6-Dichlorobenzyl (5-methyl-1H-1,3-benzimidazol-2-yl) sulfide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the dichlorobenzyl and benzimidazole moieties enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C15H12Cl2N2S |
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Molecular Weight |
323.2 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C15H12Cl2N2S/c1-9-5-6-13-14(7-9)19-15(18-13)20-8-10-11(16)3-2-4-12(10)17/h2-7H,8H2,1H3,(H,18,19) |
InChI Key |
IVSQHSWQGBPRMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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